molecular formula C16H32 B12796970 trans-4-Hexadecene CAS No. 74533-94-1

trans-4-Hexadecene

Cat. No.: B12796970
CAS No.: 74533-94-1
M. Wt: 224.42 g/mol
InChI Key: SIHWESHIQGPCBP-VQHVLOKHSA-N
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Description

trans-4-Hexadecene: is an organic compound with the molecular formula C₁₆H₃₂ . It is an alkene with a trans configuration, meaning the hydrogen atoms are on opposite sides of the double bond. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The trans configuration of the double bond in this compound gives it unique chemical properties compared to its cis counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-4-Hexadecene is through the Wittig reaction . This reaction involves the nucleophilic addition of a phosphorous-stabilized anion (ylide) to a carbonyl compound, followed by elimination to form an alkene. The reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of longer-chain alkenes or through cracking of larger hydrocarbons. These processes often involve the use of metal catalysts such as palladium or platinum to facilitate the reaction and achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Hexadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it into hexadecane.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Hexadecane.

    Substitution: Dihalides such as 4,5-dichlorohexadecane.

Scientific Research Applications

Chemistry: trans-4-Hexadecene is used as a building block in organic synthesis, particularly in the production of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems. It is also investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: In the industrial sector, this compound is used in the manufacture of surfactants and lubricants . Its ability to undergo various chemical transformations makes it a versatile component in the production of specialty chemicals.

Mechanism of Action

The mechanism by which trans-4-Hexadecene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in this compound reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the oxidizing agent, leading to the formation of intermediate species that eventually yield the final products.

Comparison with Similar Compounds

    cis-4-Hexadecene: The cis isomer of 4-Hexadecene, where the hydrogen atoms are on the same side of the double bond.

    trans-2-Hexadecene: Another trans isomer with the double bond located at the second carbon atom.

    Hexadecane: The fully saturated hydrocarbon with no double bonds.

Uniqueness: trans-4-Hexadecene is unique due to its specific trans configuration at the fourth carbon atom, which imparts distinct chemical properties compared to its cis isomer and other positional isomers. This configuration affects its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

74533-94-1

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

(E)-hexadec-4-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-16H2,1-2H3/b9-7+

InChI Key

SIHWESHIQGPCBP-VQHVLOKHSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/CCC

Canonical SMILES

CCCCCCCCCCCC=CCCC

Origin of Product

United States

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